2-(3,4-DIMETHYLPHENYL)-N-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
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Description
2-(3,4-DIMETHYLPHENYL)-N-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Ritter Reaction and Synthesis of Spirocyclic Systems : The compound is used in the synthesis of spirocyclic systems, such as 1-R-3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones, through Ritter reactions involving nitriles and concentrated sulfuric acid (Rozhkova et al., 2013).
- Formation of Spirocyclic Compounds from Tricarbonyldieneiron Complexes : This compound contributes to the formation of spirocyclic derivatives, like methyl 8-methoxy-2-oxospiro[4.5]deca-6,8-diene-3-carboxylate, showcasing its role in complex organic syntheses (Pearson, 1979).
Biological and Pharmacological Studies
- Synthesis of Antiviral Agents : N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, derivatives of the compound, have been synthesized and evaluated as antiviral agents against influenza A/H3N2 virus, indicating potential pharmacological applications (Apaydın et al., 2021).
Structural and Mechanistic Insights
- Photomediated Spirocyclization Studies : Investigations into photomediated iodinated spirocyclization of related compounds provide insights into new synthetic pathways and the formation of C-C and C-I bonds, which are crucial for further chemical developments (Yang et al., 2022).
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-16-5-6-18(15-17(16)2)21-22(31-4)27-24(26-21)11-13-28(14-12-24)23(29)25-19-7-9-20(30-3)10-8-19/h5-10,15H,11-14H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAKEPDHWWEAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=C(C=C4)OC)N=C2SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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